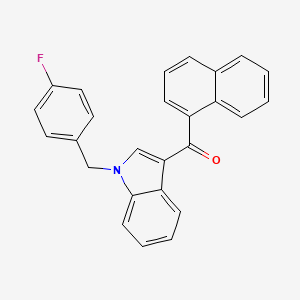
(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- FUB-JWH 018 (also known as FUB-018) is a synthetic cannabinoid, structurally classified as a naphthoylindole-based compound.
- It represents a molecular hybrid of JWH-018 and AB-FUBICA or ADB-FUBICA .
- As a synthetic cannabinoid, it interacts with the endocannabinoid system, which plays a role in various physiological processes.
Preparation Methods
- Synthetic routes for FUB-JWH 018 are not widely documented, but it is typically synthesized through chemical reactions.
- Industrial production methods may involve modifications of existing synthetic cannabinoid synthesis protocols.
- Reaction conditions and specific reagents used in its preparation would require further research.
Chemical Reactions Analysis
- FUB-JWH 018 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction pathway.
Scientific Research Applications
- FUB-JWH 018 has primarily been studied for its psychoactive effects and potential therapeutic applications.
- Research areas include forensic chemistry, toxicology, and pharmacology.
- Its use in industry may involve quality control or as a reference standard for analytical purposes.
Mechanism of Action
- The exact mechanism by which FUB-JWH 018 exerts its effects is not fully understood.
- It likely acts as a CB1 receptor agonist, affecting neurotransmitter release and signaling pathways.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- FUB-JWH 018 stands out due to its unique structural features, combining elements from JWH-018 and AB-FUBICA.
- Similar compounds include other synthetic cannabinoids like JWH-018, AM-2201, and UR-144.
Properties
Molecular Formula |
C26H18FNO |
|---|---|
Molecular Weight |
379.4 |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2 |
InChI Key |
VREQTLWJHFQLEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



